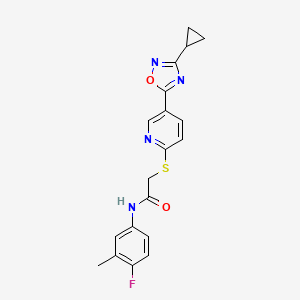
2-((5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(4-fluoro-3-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(4-fluoro-3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C19H17FN4O2S and its molecular weight is 384.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(4-fluoro-3-methylphenyl)acetamide is a novel derivative within the class of oxadiazoles, which are known for their diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A cyclopropyl group attached to a 1,2,4-oxadiazole ring .
- A pyridine moiety linked through a thioether bond.
- An acetamide functional group with a 4-fluoro-3-methylphenyl substituent.
This unique combination of functional groups is believed to contribute to its biological activity by facilitating interactions with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing the oxadiazole unit have demonstrated significant cytotoxic effects against multiple cancer cell lines. The compound has been evaluated for its efficacy against:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| PC-3 (Prostate) | 0.67 |
| HCT-116 (Colon) | 0.80 |
| ACHN (Renal) | 0.87 |
These values indicate that the compound exhibits potent inhibitory effects on cell proliferation in these cancer types, suggesting its potential as an anticancer agent .
The mechanism by which this compound exerts its anticancer effects may involve:
-
Inhibition of Key Enzymes : Similar oxadiazole derivatives have shown inhibitory activity against enzymes such as:
- Human Deacetylase Sirtuin 2 (HDSirt2)
- Carbonic Anhydrase (CA)
- Histone Deacetylase (HDAC)
- Induction of Apoptosis : Studies suggest that derivatives can induce apoptosis in cancer cells, which is crucial for their anticancer activity .
- Modulation of Signaling Pathways : The compound may interact with transcription factors and other regulatory proteins to alter gene expression profiles associated with cell survival and proliferation .
Other Biological Activities
In addition to anticancer properties, oxadiazole derivatives have been studied for various other biological activities:
- Antimicrobial Activity : Some derivatives exhibit significant antibacterial and antifungal properties.
- Anti-inflammatory Effects : Compounds in this class have shown promise in modulating inflammatory responses.
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of similar compounds:
- Study on Anticancer Activity : A series of oxadiazole derivatives were synthesized and evaluated for their cytotoxicity against a panel of cancer cell lines. The most promising candidates displayed IC50 values significantly lower than standard chemotherapy agents .
- Mechanism-Based Approaches : Research has focused on understanding how these compounds interact at the molecular level with various targets involved in tumorigenesis and inflammation .
属性
IUPAC Name |
2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl-N-(4-fluoro-3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2S/c1-11-8-14(5-6-15(11)20)22-16(25)10-27-17-7-4-13(9-21-17)19-23-18(24-26-19)12-2-3-12/h4-9,12H,2-3,10H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHLAACXUSQPGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CSC2=NC=C(C=C2)C3=NC(=NO3)C4CC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














